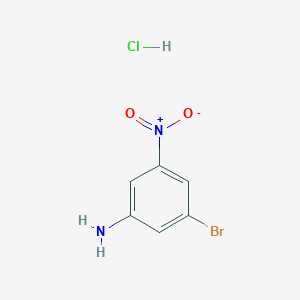![molecular formula C10H14N2O3 B1381585 (2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid CAS No. 1604394-29-7](/img/structure/B1381585.png)
(2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid
Descripción general
Descripción
“(2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid” is a complex organic compound. It contains a carboxylic acid group (-COOH), an amide group (CONH2), a cyclopentyl group (a 5-membered carbon ring), and a nitrile group (-CN). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carboxylic acid, amide, cyclopentyl, and nitrile groups would all contribute to its overall structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer potential reactions based on its functional groups. For instance, the carboxylic acid group could undergo reactions such as esterification . The amide group could participate in hydrolysis reactions, and the nitrile group could undergo reactions such as hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid and amide groups could make it somewhat soluble in polar solvents .Aplicaciones Científicas De Investigación
Peptide Synthesis
The compound is utilized in peptide synthesis, particularly for the formation of β-amino acids. Peptides containing β-amino acids are of significant interest due to their lower rate of metabolic degradation, making them valuable in pharmaceutical applications .
Homologation Reactions
It serves as a precursor in homologation reactions, such as the Arndt-Eistert Synthesis. This process is essential for the formation of homologated carboxylic acids or their derivatives, which are pivotal in various synthetic organic chemistry applications .
Pharmaceutical Research
In pharmaceutical research, this compound is used to develop new drugs with improved stability and efficacy. Its role in synthesizing β-amino acids contributes to the creation of more stable peptide-based drugs .
Material Science
This acid is instrumental in the synthesis and characterization of monoisomeric phthalocyanines and phthalocyanine-fullerene dyads. These compounds are crucial in developing materials for electronic devices, such as organic semiconductors .
Organic Synthesis
As an intermediate in organic synthesis, it is involved in the preparation of various organic compounds. Its reactivity with nucleophiles makes it a versatile building block for constructing complex molecules .
Catalysis
The compound can act as a ligand for catalysts in asymmetric synthesis. Its unique structure allows for the development of catalysts that can promote reactions with high enantioselectivity, which is vital for producing chiral drugs .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-2-[(1-cyanocyclopentanecarbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7(8(13)14)12-9(15)10(6-11)4-2-3-5-10/h7H,2-5H2,1H3,(H,12,15)(H,13,14)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNPPMMKDJGFPK-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1(CCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C1(CCCC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





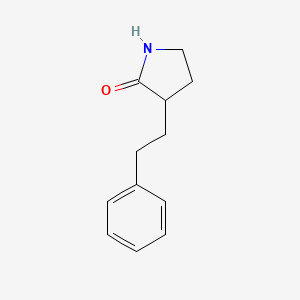

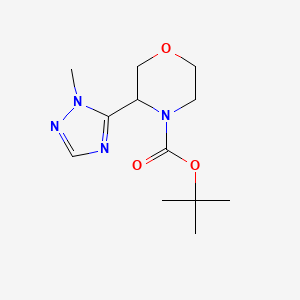

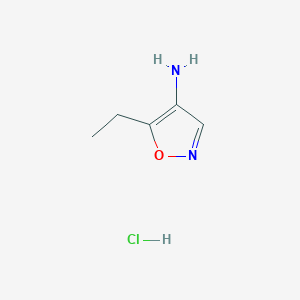


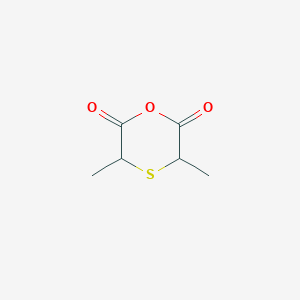
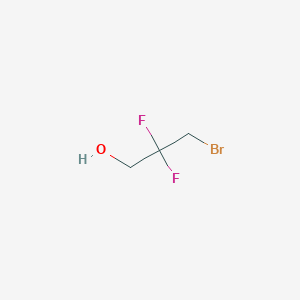
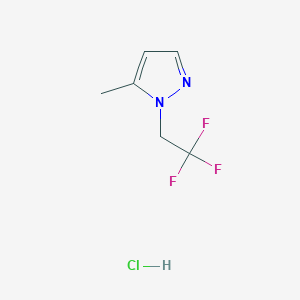
![6-bromo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1381524.png)
